molecular formula C11H16N2O4 B155717 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- CAS No. 1975-87-7

1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)-

Cat. No. B155717
CAS RN: 1975-87-7
M. Wt: 240.26 g/mol
InChI Key: HSLTZBCHVYFTBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- (also known as NSC 163062 or spiro-urea) is a synthetic compound used in scientific research. It is a spirocyclic urea derivative that has been shown to have potential applications in various fields such as medicine, biology, and chemistry.

Mechanism Of Action

The exact mechanism of action of 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins.

Biochemical And Physiological Effects

Studies have shown that 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- has various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- in lab experiments is its high solubility in water and organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations is its low stability under certain conditions, which can affect the reproducibility of results.

Future Directions

There are several future directions for research on 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)-. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to study its effects on the structure and function of proteins, which could lead to the development of new drugs and therapies. Additionally, further research could be done to improve the stability of the compound and its reproducibility in lab experiments.
Conclusion:
1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and therapies for various diseases.

Synthesis Methods

The synthesis of 1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- involves the reaction of 2-amino-1,3-propanediol with ethyl chloroformate and subsequent cyclization with phosgene. The yield of the synthesis is reported to be around 70%.

Scientific Research Applications

1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)- has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, it has been shown to have antitumor, antifungal, and anti-inflammatory properties. In the field of biology, it has been used as a tool for studying the structure and function of proteins. In the field of chemistry, it has been used as a reagent for the synthesis of various compounds.

properties

CAS RN

1975-87-7

Product Name

1,3-Diazaspiro(4.5)decane-2,4-dione, 6-(ethoxycarbonyl)-

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

ethyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C11H16N2O4/c1-2-17-8(14)7-5-3-4-6-11(7)9(15)12-10(16)13-11/h7H,2-6H2,1H3,(H2,12,13,15,16)

InChI Key

HSLTZBCHVYFTBO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCCC12C(=O)NC(=O)N2

Canonical SMILES

CCOC(=O)C1CCCCC12C(=O)NC(=O)N2

synonyms

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.